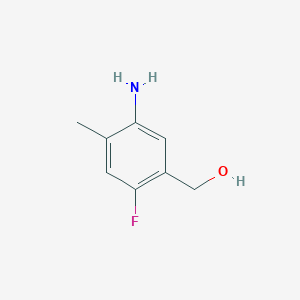

(5-Amino-2-fluoro-4-methylphenyl)methanol

Description

Its applications span pharmaceutical intermediates and specialty chemical synthesis, though detailed toxicological studies remain scarce .

Properties

CAS No. |

1622003-69-3 |

|---|---|

Molecular Formula |

C8H10FNO |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

(5-amino-2-fluoro-4-methylphenyl)methanol |

InChI |

InChI=1S/C8H10FNO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |

InChI Key |

PSCOIECOHNHQAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluoro-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (5-Nitro-2-fluoro-4-methylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the compound is coupled with a halogenated precursor in the presence of a palladium catalyst. This reaction is performed in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate (K2CO3) to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluoro-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4) in methanol.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I).

Major Products Formed

Oxidation: Formation of (5-Amino-2-fluoro-4-methylphenyl)aldehyde or (5-Amino-2-fluoro-4-methylbenzoic acid).

Reduction: Formation of (5-Amino-2-fluoro-4-methylphenyl)amine or (5-Amino-2-fluoro-4-methylphenyl)alcohol.

Substitution: Formation of halogenated or alkylated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (5-amino-2-fluoro-4-methylphenyl)methanol exhibits significant anticancer properties. It has been identified as a potential inhibitor of the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cancer cell proliferation and survival. In various studies, compounds similar to this compound have shown efficacy against multiple cancer types, including pancreatic and breast cancers. For instance, derivatives of anthranilic acid, which share structural similarities, have been shown to inhibit cancer cell growth by targeting specific proteins involved in tumorigenesis .

1.2 Mechanism of Action

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. It has been linked to the inhibition of c-Myc expression, a transcription factor often overexpressed in various cancers. By decreasing c-Myc levels, this compound may help induce cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathway Inhibition

2.1 ERK Inhibition

The compound has been specifically noted for its role as an ERK inhibitor. The ERK pathway is frequently activated in cancers, leading to enhanced cell proliferation and survival. By inhibiting this pathway, this compound could potentially reduce tumor growth and improve treatment outcomes for patients with ERK-driven tumors .

2.2 Targeting FUBP1

Recent studies have also highlighted the ability of related compounds to target far upstream binding protein 1 (FUBP1), which plays a role in the regulation of c-Myc. This interaction suggests that this compound could be part of a new class of drugs aimed at modulating gene expression relevant to cancer progression .

Comparative Efficacy

A comparative analysis of this compound with other known inhibitors reveals promising results:

| Compound Name | Target Pathway | IC50 Value (µM) | Cancer Type |

|---|---|---|---|

| This compound | ERK | 0.08 - 12.07 | Pancreatic Cancer |

| Anthranilic Acid Derivative | FUBP1 | Varies | Breast Cancer |

| Known FUBP1 Inhibitor | FUBP1 | Lower than lead | Various |

This table illustrates the competitive landscape of compounds targeting similar pathways, emphasizing the potential of this compound as a viable therapeutic option.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

4.1 Study on Pancreatic Cancer Cells

In vitro assays demonstrated that this compound significantly inhibited the growth of pancreatic cancer cells when tested alongside established chemotherapeutics like gemcitabine. The combination treatments showed enhanced efficacy compared to monotherapy .

4.2 Structure–Activity Relationship Studies

Ongoing structure–activity relationship studies aim to optimize the efficacy and selectivity of this compound derivatives. These studies are crucial for developing more potent inhibitors with fewer side effects .

Mechanism of Action

The mechanism of action of (5-Amino-2-fluoro-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and ring systems, leading to variations in biological activity, solubility, and metabolic pathways. Key comparisons include:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to chlorine, which may improve membrane permeability but increase environmental persistence .

- Benzothiazole vs. Benzene: The benzothiazole core in 2-(4-Amino-3-methylphenyl)benzothiazole enables irreversible binding to CYP1A1, a mechanism absent in the target compound, highlighting the role of heterocycles in bioactivity .

Biological Activity

(5-Amino-2-fluoro-4-methylphenyl)methanol is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of an amino group, a fluoro group, and a methyl group on the phenyl ring contributes to its chemical reactivity and interaction with biological systems. This article explores its biological activity, synthesis, and potential applications in pharmacology, supported by relevant research findings.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and engage in halogen bonding via the fluorine atom. These interactions can enhance binding affinities to various biological targets, influencing biochemical pathways crucial for therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing commercially available precursors.

- Reactions : Employing nucleophilic substitutions and reduction reactions.

- Purification : Techniques like recrystallization and chromatography are used to obtain high purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 35 |

These findings indicate that the compound may interfere with cancer cell proliferation, warranting further investigation into its mechanisms of action .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results in inhibiting bacterial growth, suggesting it could be a candidate for treating resistant infections .

- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects on normal cell lines compared to cancerous ones, demonstrating significantly lower toxicity towards normal cells, which is critical for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.